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Introduction

Whole blood preserved in Citrate-Phosphate-Dextrose-Adenine (CPDA) solution is a common
source material for genomic analysis in clinical and research settings. CPDA is an
anticoagulant solution that maintains the viability of red blood cells during storage. While
primarily designed for blood transfusions, these preserved samples are often repurposed for
genetic studies, requiring robust and efficient DNA extraction protocols. The components of
CPDA—<citrate as an anticoagulant, phosphate as a buffer, and dextrose and adenine as red
blood cell energy sources—can present unique challenges to DNA extraction compared to
blood collected in standard EDTA tubes.

This document provides detailed protocols for extracting high-quality genomic DNA from
CPDA-preserved whole blood using both manual and commercially available kit-based
methods. It also includes a comparative analysis of expected DNA yield and purity to guide
researchers in selecting the most appropriate method for their downstream applications.

Signaling Pathways and Logical Relationships

The process of DNA extraction from whole blood, irrespective of the anticoagulant used, follows
a fundamental workflow. The primary goal is to lyse the nucleated white blood cells to release
the genomic DNA, while effectively removing contaminants such as proteins (including DNA-
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degrading enzymes), lipids, and other cellular components. Red blood cells, which are
anucleated in mammals, are also lysed and removed.

Click to download full resolution via product page
Caption: General workflow for genomic DNA extraction from whole blood.

Experimental Protocols

Two primary methods for DNA extraction from CPDA-preserved blood are presented: a manual
salting-out procedure and a commercial spin-column-based Kkit.

Protocol 1: Manual Salting-Out Method for CPDA-
Preserved Blood

This method is cost-effective and yields high molecular weight DNA but involves more hands-
on time and the use of hazardous chemicals.

Materials:
o CPDA-preserved whole blood
* RBC Lysis Buffer (10 mM Tris-HCI pH 7.6, 5 mM MgClz, 10 mM NacCl)

» Nuclei Lysis Buffer (50 mM Tris-HCI pH 8.0, 10 mM EDTA, 1% SDS)
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e Proteinase K (20 mg/mL)

» Saturated NaCl solution (approx. 6M)

* |ce-cold isopropanol

e 70% ethanol

e TE Buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)
e Microcentrifuge tubes (1.5 mL and 2.0 mL)

e Centrifuge

» Water bath or heat block

Procedure:

» Red Blood Cell Lysis:

o Ina 15 mL conical tube, add 1 mL of CPDA-preserved whole blood to 9 mL of cold RBC
Lysis Buffer.

o Incubate on ice for 10 minutes, inverting the tube periodically.

o Centrifuge at 2,000 x g for 10 minutes at 4°C.

o Carefully discard the supernatant, leaving the white blood cell pellet.

o Repeat the wash step with another 5 mL of RBC Lysis Buffer if the pellet is still red.
e Nuclei Lysis and Protein Digestion:

o Resuspend the white blood cell pellet in 400 pL of Nuclei Lysis Buffer by vortexing.

o Add 20 pL of Proteinase K (20 mg/mL) and mix by inverting.

o Incubate at 56°C for 1-3 hours, or overnight, until the solution is clear.
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» Protein Precipitation:

o Add 150 pL of saturated NaCl solution to the lysate.

o Vortex for 15-20 seconds.

o Centrifuge at 12,000 x g for 10 minutes at room temperature. A protein pellet should form.
» DNA Precipitation:

o Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube containing 600 pL
of ice-cold isopropanol.

o Gently invert the tube until the DNA precipitates as a white, stringy mass.
o Centrifuge at 12,000 x g for 5 minutes to pellet the DNA.
o DNA Washing and Rehydration:
o Carefully discard the supernatant.
o Wash the DNA pellet with 500 pL of 70% ethanol.
o Centrifuge at 12,000 x g for 5 minutes.
o Carefully remove the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.

o Resuspend the DNA pellet in 50-100 pL of TE Buffer. Incubate at 65°C for 10 minutes to
aid dissolution.

Protocol 2: Commercial Spin-Column Kit (e.g., Qiagen
DNeasy Blood & Tissue Kit)

This method is rapid, provides high-purity DNA suitable for most downstream applications, and
minimizes the use of hazardous chemicals. The following is a generalized protocol; always
refer to the manufacturer's specific instructions.

Materials:
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o CPDA-preserved whole blood

e Qiagen DNeasy Blood & Tissue Kit (or equivalent) containing:

o Proteinase K

o Buffer AL

o Buffer AW1

o Buffer AW2

o Buffer AE (Elution Buffer)

o DNeasy Mini spin columns

o Collection tubes (2 mL)

Ethanol (96-100%)

Microcentrifuge tubes (1.5 mL)

Microcentrifuge

Water bath or heat block

Procedure:

e Sample and Enzyme Preparation:
o Pipette 20 pL of Proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
o Add 200 pL of CPDA-preserved whole blood to the tube.
o Add 200 pL of Buffer AL. Mix immediately by vortexing for 15 seconds.

o Lysis:

o Incubate at 56°C for 10 minutes.
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» DNA Precipitation:
o Add 200 pL of 96-100% ethanol to the sample and mix thoroughly by vortexing.
o DNA Binding:
o Carefully apply the mixture to a DNeasy Mini spin column placed in a 2 mL collection tube.
o Centrifuge at 26,000 x g (8,000 rpm) for 1 minute.
o Discard the flow-through and the collection tube.

e DNA Washing:

[¢]

Place the spin column in a new 2 mL collection tube.

[e]

Add 500 pL of Buffer AW1 and centrifuge for 1 minute at 6,000 x g.

o

Discard the flow-through and the collection tube.

[¢]

Place the spin column in a new 2 mL collection tube.

o

Add 500 pL of Buffer AW2 and centrifuge for 3 minutes at 20,000 x g (14,000 rpm) to dry
the membrane.

» DNA Elution:
o Place the spin column in a clean 1.5 mL microcentrifuge tube.
o Add 100-200 pL of Buffer AE directly onto the DNeasy membrane.
o Incubate at room temperature for 1 minute.
o Centrifuge for 1 minute at 26,000 x g to elute the DNA.

Data Presentation

The following table summarizes typical quantitative data obtained from DNA extraction from
blood preserved in different anticoagulants. While specific yields may vary depending on the
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BENCHE

initial white blood cell count and sample storage conditions, this provides a general

comparison.

. Typical DNA
. Extraction . A260/A280 A260/A230
Anticoagulant Yield (pug per . . . .
Method Ratio (Purity) Ratio (Purity)
mL of blood)
CPDA Salting-Out 20 - 40 1.7-19 15-20
CPDA Spin-Column Kit 15-35 1.8-2.0 >1.8
EDTA Salting-Out 25-50 1.7-19 16-2.1
EDTA Spin-Column Kit 20-45 1.8-2.0 >1.8

Data are compiled from various studies and represent expected ranges.

Experimental Workflow Visualization

The following diagram illustrates the key decision points and steps in the spin-column based
DNA extraction protocol for CPDA-preserved blood.
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 To cite this document: BenchChem. [Application Notes and Protocols for DNA Extraction
from CPDA-Preserved Blood]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139236#using-cpda-preserved-blood-for-dna-
extraction-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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